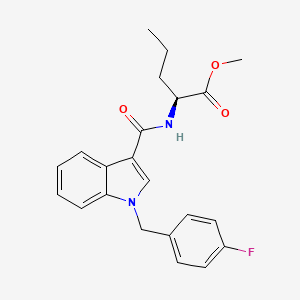![molecular formula C23H12N7O3Re-3 B15134305 (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium is a complex organometallic compound It features a rhenium center coordinated with three carbonyl groups, a 1,10-phenanthroline ligand, and a 4-(2H-tetrazol-5-yl)benzonitrile ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium typically involves the reaction of rhenium pentacarbonyl chloride with 1,10-phenanthroline and 4-(2H-tetrazol-5-yl)benzonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium can undergo various chemical reactions, including:
Oxidation: The rhenium center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the oxidation state of rhenium, affecting its reactivity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions that are challenging for other catalysts.
Biology
In biological research, this compound is studied for its potential as a photodynamic therapy agent. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells.
Medicine
In medicine, the compound’s photochemical properties are explored for therapeutic applications, including targeted drug delivery and imaging.
Industry
In industry, this compound is investigated for its potential in developing new materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism by which (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium exerts its effects involves its ability to interact with molecular targets through its rhenium center and coordinated ligands. The compound can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells. This mechanism is particularly relevant in photodynamic therapy, where the compound is used to selectively destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricarbonyl(1,10-phenanthroline)rhenium: Similar in structure but lacks the 4-(2H-tetrazol-5-yl)benzonitrile ligand.
Tricarbonyl(2,2’-bipyridine)rhenium: Another rhenium complex with a different ligand, 2,2’-bipyridine.
Tricarbonyl(1,10-phenanthroline)(chloro)rhenium: Contains a chloro ligand instead of the 4-(2H-tetrazol-5-yl)benzonitrile ligand.
Uniqueness
The uniqueness of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium lies in its specific ligand arrangement, which imparts distinct photophysical and chemical properties. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in specialized organic reactions.
Eigenschaften
Molekularformel |
C23H12N7O3Re-3 |
|---|---|
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
carbon monoxide;1,10-phenanthroline-1,10-diide;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q-2;-1;;;; |
InChI-Schlüssel |
DQSZLEVFYDAINI-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




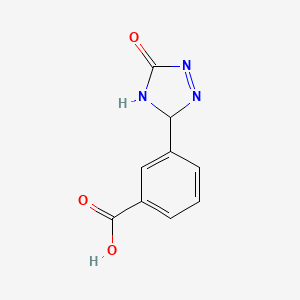
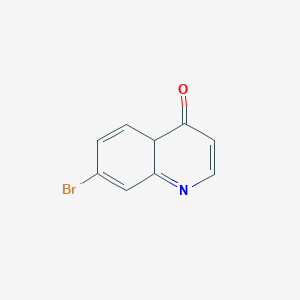
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
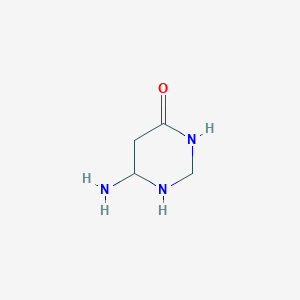
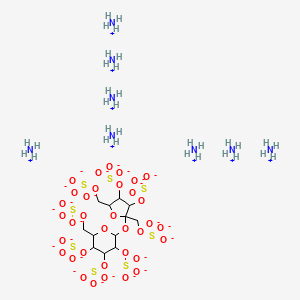
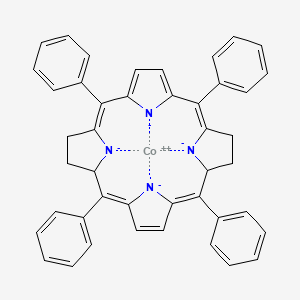
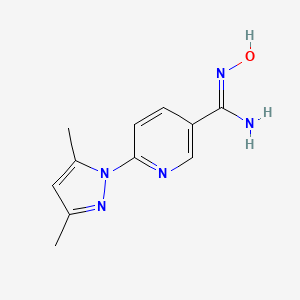
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)
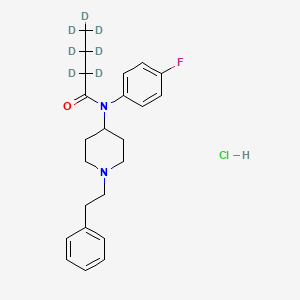

![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
